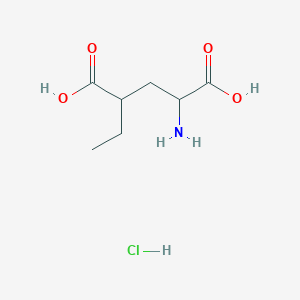![molecular formula C16H14BrN5 B11952927 4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11952927.png)
4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine typically involves the diazotization of an aromatic amine followed by azo coupling. The process begins with the diazotization of 4-bromoaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5-amine under basic conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mécanisme D'action
The mechanism of action of 4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with molecular targets through its azo group and other functional groups. The azo group can undergo reduction to form amines, which can interact with various biological targets. The bromophenyl and pyrazole moieties may also contribute to the compound’s activity by interacting with specific enzymes or receptors in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(4-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine
- 4-[(E)-(4-methylphenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine
- 4-[(E)-(4-nitrophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine
Uniqueness
The presence of the bromine atom in 4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine distinguishes it from other similar compounds. Bromine can influence the compound’s reactivity and interactions with biological targets, potentially enhancing its activity in certain applications .
Propriétés
Formule moléculaire |
C16H14BrN5 |
|---|---|
Poids moléculaire |
356.22 g/mol |
Nom IUPAC |
4-[(4-bromophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C16H14BrN5/c1-11-15(20-19-13-9-7-12(17)8-10-13)16(18)22(21-11)14-5-3-2-4-6-14/h2-10H,18H2,1H3 |
Clé InChI |
HYPRZRZKGBUQGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1N=NC2=CC=C(C=C2)Br)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


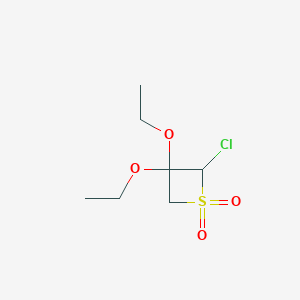
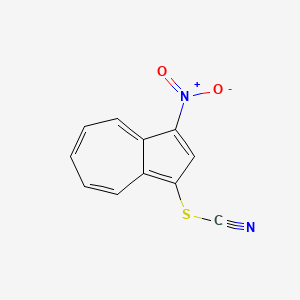
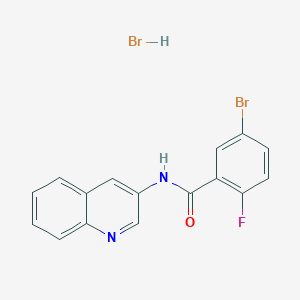
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea](/img/structure/B11952859.png)

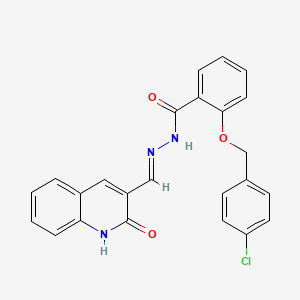

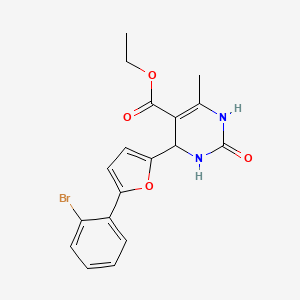


![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11952900.png)

![1,3-Diazaspiro[4.5]decane-2-thione](/img/structure/B11952930.png)
